molecular formula C19H22Br2N2O B3742571 2,4-dibromo-6-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol

2,4-dibromo-6-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol

Cat. No.: B3742571
M. Wt: 454.2 g/mol
InChI Key: SPHLTZAXCDXXOQ-UHFFFAOYSA-N
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Description

The compound is a phenolic compound with bromine, piperazine, and dimethylphenyl groups. Phenols are aromatic compounds that contain a hydroxyl group directly attached to a benzene ring. Piperazine is a cyclic amine that is used in a variety of applications, including in the synthesis of polymers and pharmaceuticals. Dimethylphenyl is a phenyl group with two methyl substituents .


Molecular Structure Analysis

The molecular structure of this compound would likely show the phenol as the central structure, with the bromine atoms attached to the carbon atoms in the 2 and 4 positions of the phenol ring. The piperazine and dimethylphenyl groups would be attached to the carbon atom in the 6 position of the phenol ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, phenols, brominated compounds, and piperazines each have characteristic reactions. Phenols can undergo reactions such as acylation, alkylation, and sulfonation. Brominated compounds can participate in various substitution and elimination reactions. Piperazines can act as bases and nucleophiles, and can undergo reactions such as alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its constituent groups. For instance, the presence of the bromine atoms would likely make this compound relatively heavy and possibly quite reactive. The phenol group might confer some degree of acidity to this compound .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, if this compound were to be used as a pharmaceutical, the mechanism of action would depend on the specific biological target of the drug .

Safety and Hazards

As with any chemical compound, handling “2,4-dibromo-6-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol” would require appropriate safety measures. These might include wearing personal protective equipment, avoiding inhalation or contact with skin or eyes, and ensuring adequate ventilation .

Future Directions

The future directions for the study and application of this compound would depend on its properties and potential uses. If it shows promise as a pharmaceutical, for instance, future research might focus on refining its synthesis, studying its mechanism of action, and testing its efficacy and safety .

Properties

IUPAC Name

2,4-dibromo-6-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Br2N2O/c1-13-3-4-14(2)18(9-13)23-7-5-22(6-8-23)12-15-10-16(20)11-17(21)19(15)24/h3-4,9-11,24H,5-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHLTZAXCDXXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C(=CC(=C3)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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